Decyl lactate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

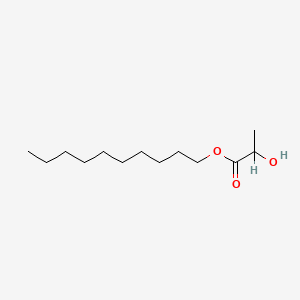

Decyl lactate is a useful research compound. Its molecular formula is C13H26O3 and its molecular weight is 230.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Applications in Cosmetics and Personal Care

- Emollient : Decyl lactate serves as an emollient in cosmetic formulations, providing skin conditioning benefits. Its ability to create a barrier on the skin helps retain moisture, making it ideal for creams and lotions.

- Solvent : It acts as a solvent for other ingredients, improving the overall texture and stability of cosmetic products. Its low volatility ensures that it does not evaporate quickly, maintaining product efficacy.

- Surfactant : In formulations such as shampoos and body washes, this compound can function as a surfactant, aiding in the cleansing process while being gentle on the skin.

Pharmaceutical Applications

- Drug Delivery Systems : Research has indicated that this compound can enhance the permeability of drugs through biological membranes. Its use in transdermal drug delivery systems allows for more effective absorption of therapeutic agents.

- Stabilizer for Active Ingredients : this compound has been studied for its role in stabilizing active pharmaceutical ingredients (APIs) in formulations, ensuring consistent efficacy over time.

Food Technology

- Flavoring Agent : In food applications, this compound can be utilized as a flavoring agent due to its mild taste profile and compatibility with various food matrices.

- Preservative : Its antimicrobial properties make it a candidate for use as a natural preservative in food products, extending shelf life without compromising safety.

Case Study 1: Cosmetic Formulation Efficacy

A study conducted on various cosmetic formulations containing this compound demonstrated enhanced skin hydration compared to control products lacking this ingredient. Participants reported improved skin texture and moisture retention over a four-week period.

Case Study 2: Drug Delivery Enhancement

In a clinical trial assessing the transdermal delivery of analgesics using this compound as an enhancer, results showed a significant increase in drug absorption rates compared to standard formulations. This finding suggests potential applications in pain management therapies.

Case Study 3: Food Preservation

Research involving the application of this compound as a preservative in dairy products indicated a reduction in microbial growth compared to untreated samples. This study underscores its potential as a safe alternative to synthetic preservatives.

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Cosmetics | Emollient | Moisturizes and conditions skin |

| Solvent | Enhances texture and stability | |

| Surfactant | Gentle cleansing properties | |

| Pharmaceuticals | Drug Delivery | Improved permeability through membranes |

| Stabilizer | Maintains API efficacy | |

| Food Technology | Flavoring Agent | Mild taste profile |

| Preservative | Extends shelf life without synthetic additives |

Análisis De Reacciones Químicas

Hydrolysis

Decyl lactate undergoes hydrolysis under acidic or alkaline conditions, regenerating lactic acid and decyl alcohol .

Reaction:

C13H26O3+H2OH+ or OH−C10H21OH+C3H6O3

Kinetics and Conditions:

| Parameter | Acidic Hydrolysis | Alkaline Hydrolysis |

|---|---|---|

| Rate Law | First-order | Pseudo-first-order |

| Typical Catalysts | H₂SO₄, HCl | NaOH, KOH |

| Temperature | 25–100°C | 50–120°C |

Notes:

-

Dilute solutions favor first-order kinetics.

-

Industrial processes often use acid hydrolysis for lactate recovery .

Transesterification

This compound reacts with alcohols (e.g., methanol) in the presence of catalysts to form shorter-chain esters.

Reaction:

C13H26O3+CH3OHcatalystC3H6O3+C11H22O2

Conditions:

-

Alkali catalysts (e.g., NaOCH₃) or lipases.

-

Temperatures: 60–80°C.

Oxidation

The lactic acid moiety in this compound can oxidize to form pyruvate or acetate derivatives under strong oxidizing conditions .

Reaction:

C13H26O3KMnO4/H+C13H24O4 (keto derivative)+H2O

Key Pathways:

-

Microbial Oxidation : Enzymes like D-lactate dehydrogenase (Dld) in Shewanella oneidensis MR-1 metabolize D-lactate into pyruvate, a critical step in anaerobic respiration .

-

Chemical Oxidation : Strong oxidizers (e.g., KMnO₄) target the secondary alcohol group in the lactate unit.

Thermal Decomposition

At high temperatures (>200°C), this compound decomposes into volatile organic compounds (VOCs) and carbonaceous residues .

Observed Products:

Industrial and Biological Relevance

Propiedades

Número CAS |

42175-34-8 |

|---|---|

Fórmula molecular |

C13H26O3 |

Peso molecular |

230.34 g/mol |

Nombre IUPAC |

decyl 2-hydroxypropanoate |

InChI |

InChI=1S/C13H26O3/c1-3-4-5-6-7-8-9-10-11-16-13(15)12(2)14/h12,14H,3-11H2,1-2H3 |

Clave InChI |

FUGCGCXGFWNOSY-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCOC(=O)C(C)O |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.